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molecular formula C13H11NO B122507 2-Aminobenzophenone CAS No. 2835-77-0

2-Aminobenzophenone

Cat. No. B122507
M. Wt: 197.23 g/mol
InChI Key: MAOBFOXLCJIFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773512

Procedure details

A mixture of nitrobenzophenone resin, 3-Scheme 6, (950 mg), NaSH (1.0 g) in THF (10 mL), MeOH (5 mL), water (5 mL) was heated in an oil bath at 70° C. for 16 h. The mixture was cooled, filtered and washed with methanol, water, methylene chloride and finally with methanol. Drying at 60° (in vacuo gave a slight yellow resin. Recovered (900 mg). IR 1640 (broad).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaSH
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])([O-])=O>C1COCC1.CO.O>[NH2:1][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
NaSH
Quantity
950 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methanol, water, methylene chloride and finally with methanol
CUSTOM
Type
CUSTOM
Details
Drying at 60° (in vacuo
CUSTOM
Type
CUSTOM
Details
gave a slight yellow resin
CUSTOM
Type
CUSTOM
Details
Recovered (900 mg)

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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